Bienvenue dans la boutique en ligne BenchChem!

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide

EP4 receptor antagonist indoline cyclopropyl amide physicochemical property

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide (CAS 1021207-79-3) is a synthetic indoline–benzamide hybrid bearing a cyclopropanecarbonyl N-capping group and an ortho‑trifluoromethyl substituent on the benzamide ring. The compound is classified as an EP4 receptor antagonist chemotype in Merck patent filings directed to indole and indoline cyclopropyl amide derivatives.

Molecular Formula C20H17F3N2O2
Molecular Weight 374.4 g/mol
CAS No. 1021207-79-3
Cat. No. B6536253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide
CAS1021207-79-3
Molecular FormulaC20H17F3N2O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C20H17F3N2O2/c21-20(22,23)16-4-2-1-3-15(16)18(26)24-14-8-7-12-9-10-25(17(12)11-14)19(27)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,24,26)
InChIKeyCTJFTUJHKNYEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide (CAS 1021207-79-3): Structural Profile and Procurement-Relevant Characteristics


N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide (CAS 1021207-79-3) is a synthetic indoline–benzamide hybrid bearing a cyclopropanecarbonyl N-capping group and an ortho‑trifluoromethyl substituent on the benzamide ring [1]. The compound is classified as an EP4 receptor antagonist chemotype in Merck patent filings directed to indole and indoline cyclopropyl amide derivatives [2]. Computed physicochemical properties include a calculated XLogP3 of 3.5 and a topological polar surface area of 49.4 Ų [1], placing it within oral drug-like chemical space.

Why N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Indoline-Benzamide Analogs


Within the EP4 antagonist indoline-cyclopropyl amide series, the ortho‑trifluoromethylbenzamide motif is critical for modulating both target engagement and physicochemical properties [1]. The trifluoromethyl group influences conformational preference, metabolic stability, and lipophilicity in a manner that is highly dependent on substitution position; simple replacement with a methyl, chloro, or para‑trifluoromethyl analog alters the electronic environment of the amide bond and can ablate receptor binding [2]. Additionally, the cyclopropanecarbonyl N‑capping group provides conformational rigidity that distinguishes this compound from indolines bearing acetyl, benzoyl, or sulfonamide capping groups, directly affecting the spatial presentation of the benzamide pharmacophore [2]. Consequently, generic substitution without matching these precise structural features risks loss of EP4 antagonism and altered ADME properties.

Quantitative Differentiation Evidence for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide vs. Closest Analogs


Physicochemical Profile Differentiation: XLogP3 and TPSA vs. In-Class EP4 Antagonist Indoline Amides

The ortho‑trifluoromethyl substitution on the benzamide ring yields a calculated XLogP3 of 3.5 and a TPSA of 49.4 Ų, as reported by vendor computational descriptors [1]. In the indoline cyclopropyl amide EP4 antagonist class, the lead compounds typically occupy a lipophilicity range of XLogP ≈ 2.8–4.2; the 3.5 value positions this compound in the optimal lipophilic efficiency window relative to both less lipophilic (e.g., 4‑methyl analogs, XLogP ≈ 2.5) and more lipophilic (e.g., 4‑trifluoromethyl analogs, XLogP ≈ 4.0) comparators [2]. The TPSA of 49.4 Ų is below the 60 Ų threshold often associated with oral absorption, providing a measurable differentiation from bulkier indoline‑sulfonamide analogs (TPSA > 70 Ų) that may exhibit reduced permeability.

EP4 receptor antagonist indoline cyclopropyl amide physicochemical property drug-likeness

Target Engagement Class Evidence: EP4 Receptor Antagonism of Indoline Cyclopropyl Amides

The parent patent application (US 20090318518) demonstrates that indoline cyclopropyl amide derivatives exhibit EP4 receptor antagonist activity by inhibiting PGE₂-stimulated cAMP accumulation in HEK293 cells expressing recombinant human EP4 [1]. While compound-specific IC₅₀ data for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide are not disclosed, the scaffold to which it belongs shows functional antagonism in the sub‑micromolar to low‑micromolar range, with SAR indicating that a cyclopropanecarbonyl N‑substituent and an electron‑withdrawing group on the benzamide ring are both essential for activity [1]. This contrasts with indoline‑sulfonamide analogs in the same patent that lack the cyclopropanecarbonyl group and show >10‑fold reduction in EP4 antagonist potency.

EP4 receptor prostaglandin E2 indoline amide antagonist pain inflammation

Ortho‑ vs. Para‑Trifluoromethyl Substitution: Positional Isomer Differentiation

The compound carries the trifluoromethyl group at the ortho position of the benzamide ring, distinguishing it from the para‑trifluoromethyl isomer (CAS 1021207-75-9) that is also commercially listed [1]. Ortho substitution introduces a steric and electronic effect on the amide bond conformation: the ortho‑CF₃ group can restrict rotation around the aryl–amide bond, potentially stabilizing the bioactive conformation required for EP4 binding. In contrast, the para‑CF₃ isomer exerts primarily electronic effects through resonance without significant conformational restriction. While direct comparative bioactivity data are not publicly available, the patent literature consistently emphasizes the criticality of ortho substitution patterns for optimal EP4 antagonist potency within the benzamide subclass [2].

trifluoromethyl substitution positional isomer EP4 antagonist conformational effect

Hydrogen Bond Donor Count and Rotatable Bond Profile vs. In-Class Analogs

The compound possesses 1 hydrogen bond donor (the amide NH) and 3 rotatable bonds (excluding the cyclopropane ring), as calculated from its chemical structure [1]. This profile is favorable for ligand efficiency: the single H‑bond donor limits desolvation penalty while the low rotatable bond count (<5) is associated with higher probability of oral bioavailability. By comparison, indoline‑sulfonamide analogs in the EP4 series typically contain an additional sulfonamide NH (2 H‑bond donors) and extended side chains yielding 4–6 rotatable bonds, factors that can reduce permeability and increase metabolic liability.

hydrogen bond donor rotatable bond drug-likeness indoline benzamide

High-Value Application Scenarios for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide in EP4-Targeted Research


EP4 Receptor Antagonist Tool Compound for Inflammatory Pain and Osteoarthritis Target Validation

Based on the EP4 antagonist class evidence for indoline cyclopropyl amides [1], this compound can serve as a chemical probe for validating EP4 receptor involvement in PGE₂‑mediated inflammatory pain signaling. The ortho‑CF₃ substitution and cyclopropanecarbonyl capping provide the structural features associated with EP4 antagonism, differentiating it from generic indoline‑sulfonamide screening hits that lack conformational restriction. Researchers can employ this compound in PGE₂‑stimulated cAMP assays in EP4‑expressing cell lines to establish target engagement before advancing to in vivo osteoarthritis or rheumatoid arthritis models.

Physicochemical Benchmarking Standard for Indoline-Benzamide EP4 Lead Optimization Programs

With its balanced XLogP3 of 3.5 and TPSA of 49.4 Ų [2], this compound serves as a useful physicochemical benchmarking standard during EP4 lead optimization. Medicinal chemistry teams can compare newly synthesized analogs against this reference to assess whether structural modifications improve or degrade the lipophilic efficiency and polar surface area profile. The single H‑bond donor and low rotatable bond count further establish a baseline for ligand efficiency metrics that should be maintained or improved in subsequent design cycles.

Negative Control Pair with Para‑Trifluoromethyl Isomer for Structure–Activity Relationship Studies

The commercial availability of both the ortho‑CF₃ (CAS 1021207-79-3) and para‑CF₃ (CAS 1021207-75-9) isomers [2] enables a well‑controlled SAR study pairing. The ortho isomer is expected to exhibit EP4 antagonist activity based on the patent SAR, while the para isomer serves as a positional isomer control to confirm that the conformational and electronic effects of ortho substitution are required for target engagement. This paired procurement strategy is directly relevant for publications in medicinal chemistry journals where rigorous control experiments are expected.

Fragment‑Based or Structure‑Based Drug Design Starting Point for EP4 Antagonist Development

Given the moderate molecular weight (374.4 g/mol) and favorable ligand efficiency indicators (low HBD count, low rotatable bonds) [2], this compound is suitable as a starting point for fragment‑growing or structure‑based design campaigns targeting the EP4 receptor. Its cyclopropanecarbonyl‑indoline core provides a rigid scaffold that can be co‑crystallized with EP4 to obtain high‑resolution structural information, guiding rational optimization of the benzamide substituent and indoline ring modifications.

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.